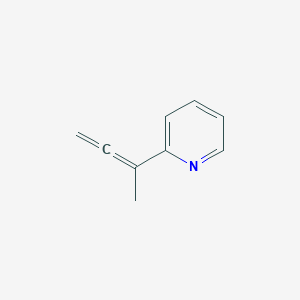
Pyridine,2-(1-methyl-1,2-propadienyl)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Butadien-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a butadienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Butadien-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with butadiene under specific conditions. For instance, the reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the butadienyl-pyridine bond. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(2,3-Butadien-2-yl)pyridine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are commonly used to promote the reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
2-(2,3-Butadien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert the butadienyl group to a saturated alkyl chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the butadienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine oxides and related derivatives.
Reduction: Saturated alkyl-pyridine compounds.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-(2,3-Butadien-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,3-Butadien-2-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The butadienyl group can participate in conjugation with the pyridine ring, enhancing the compound’s ability to bind to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Pyridone: A structurally related compound with a pyridine ring and a carbonyl group.
Thieno[2,3-b]pyridine: A heterocyclic compound with a fused thiophene and pyridine ring.
2-Pyridinecarboxaldehyde: A pyridine derivative with an aldehyde functional group.
Uniqueness
2-(2,3-Butadien-2-yl)pyridine is unique due to the presence of the butadienyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial use.
特性
InChI |
InChI=1S/C9H9N/c1-3-8(2)9-6-4-5-7-10-9/h4-7H,1H2,2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJPLRIMNUPZJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














